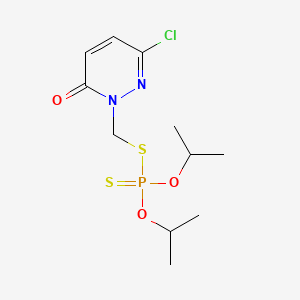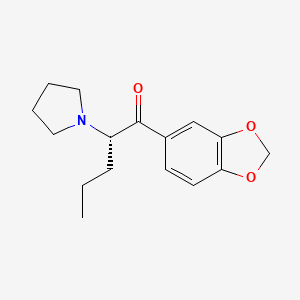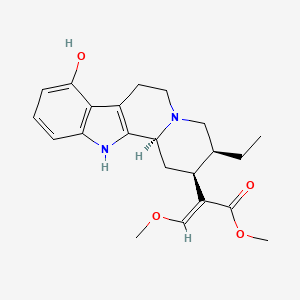
9-O-Demethylmitragynine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-Demethylmitragynine typically involves the demethylation of mitragynine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of the methyl group at the 9-position .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of the synthesis and the need for specialized equipment. advancements in biotechnological methods, such as the use of recombinant enzymes, have shown promise in producing this compound more efficiently .
化学反应分析
Types of Reactions: 9-O-Demethylmitragynine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or alcohol derivatives.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 9-O-demethyl-16-carboxymitragynine and 9-O-demethyl-7-hydroxymitragynine .
科学研究应用
9-O-Demethylmitragynine has several scientific research applications:
作用机制
9-O-Demethylmitragynine exerts its effects primarily through its interaction with opioid receptors, including the mu, delta, and kappa receptors . The compound binds to these receptors, modulating pain perception and producing analgesic effects . The exact molecular pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel conductance .
相似化合物的比较
Mitragynine: The parent compound, known for its potent analgesic properties.
7-Hydroxymitragynine: A more potent metabolite with a higher affinity for opioid receptors.
Speciogynine, Speciociliatine, and Mitraciliatine: Diastereomers of mitragynine with varying pharmacological profiles.
Uniqueness of 9-O-Demethylmitragynine: this compound is unique due to its specific demethylation at the 9-position, which alters its interaction with opioid receptors compared to its parent compound and other metabolites . This modification can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
425623-55-8 |
|---|---|
分子式 |
C22H28N2O4 |
分子量 |
384.5 g/mol |
IUPAC 名称 |
methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-hydroxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-13-11-24-9-8-14-20-17(6-5-7-19(20)25)23-21(14)18(24)10-15(13)16(12-27-2)22(26)28-3/h5-7,12-13,15,18,23,25H,4,8-11H2,1-3H3/b16-12+/t13-,15+,18+/m1/s1 |
InChI 键 |
IIRZCWUQUBSIPF-XZNUVMSOSA-N |
手性 SMILES |
CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)O |
规范 SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



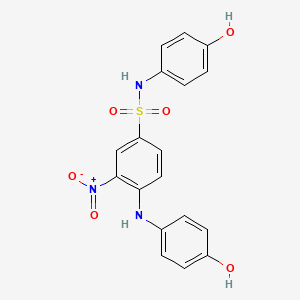
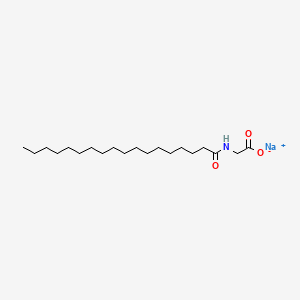
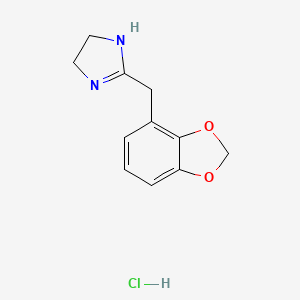

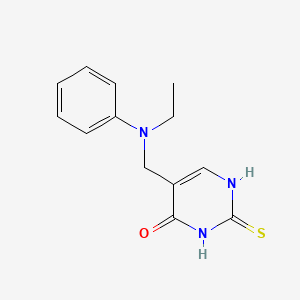
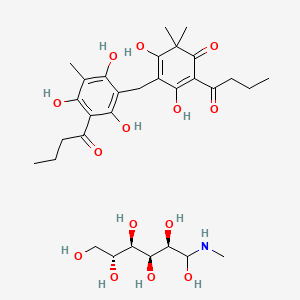
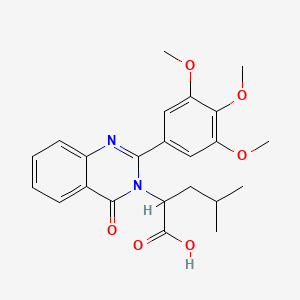
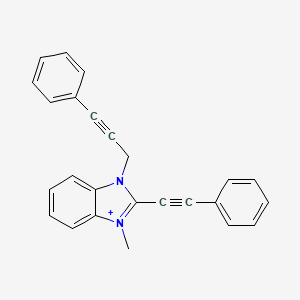
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)
